1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone
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Overview
Description
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a fluoromethyl group attached to an azetidine ring, and a fluorophenyl group attached to an ethanone moiety. The presence of fluorine atoms in its structure often imparts distinct chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents such as diethylaminosulfur trifluoride (DAST).
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through Friedel-Crafts acylation reactions using fluorobenzene and an acyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target sites. The azetidine ring may also contribute to the compound’s stability and reactivity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Chloromethyl)azetidin-1-yl)-2-(4-chlorophenyl)ethanone
- 1-(3-(Bromomethyl)azetidin-1-yl)-2-(4-bromophenyl)ethanone
- 1-(3-(Hydroxymethyl)azetidin-1-yl)-2-(4-hydroxyphenyl)ethanone
Uniqueness
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[3-(fluoromethyl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-6-10-7-15(8-10)12(16)5-9-1-3-11(14)4-2-9/h1-4,10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOISWGBNAZLEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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